molecular formula C17H22N6O3S B12247916 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12247916
M. Wt: 390.5 g/mol
InChI Key: XUNBFRBPTOPVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a unique combination of pyrazole, sulfonyl, imidazopyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Formation of the Imidazopyridazine Ring: The imidazopyridazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Coupling Reaction: The final step involves the coupling of the sulfonylated pyrazole with the imidazopyridazine derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Uniqueness

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N6O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-methyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H22N6O3S/c1-13-10-23-16(19-13)3-4-17(20-23)26-12-14-5-7-22(8-6-14)27(24,25)15-9-18-21(2)11-15/h3-4,9-11,14H,5-8,12H2,1-2H3

InChI Key

XUNBFRBPTOPVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN(N=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.